![molecular formula C12H15NO4S B2966371 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one CAS No. 77381-90-9](/img/structure/B2966371.png)
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one
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Overview
Description
“2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one” is a compound that contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, the synthesis of 2-(3,4,5-trimethoxyphenyl)butanoic acid involved extraction with ethyl acetate, concentration under reduced pressure, and purification on a silica gel column .Scientific Research Applications
Bioactivity and Pharmacological Potential 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one, as a derivative of thiazolidin-4-one, is part of a significant heterocyclic ring system and a privileged scaffold in medicinal chemistry. This compound, along with its analogs, has been recognized for its diverse biological activities, including antioxidant, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The presence of different substituents in the molecule significantly influences its biological activity, which is crucial for optimizing the structure of thiazolidin-4-one derivatives for enhanced drug efficacy (Mech, Kurowska, & Trotsko, 2021).
Historical and Synthetic Development The synthesis and functionalization of 1,3-thiazolidin-4-one and its analogs have a rich history, stretching back to the mid-19th century. These compounds, including glitazones and rhodanines, are recognized for their significant pharmacological importance and are present in various commercial pharmaceuticals. The structural theory evolution of these molecules, their synthesis methodologies, and their extensive biological potential highlight their importance in medicinal chemistry. The synthesis approaches have evolved over time, with a recent focus on green chemistry and environmental sustainability (Santos, Jones Junior, & Silva, 2018).
Synthesis and Therapeutic Applications Thiazolidine motifs, including this compound, are intriguing due to their presence in various natural and bioactive compounds. These motifs exhibit a range of biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. The sulfur component in these compounds enhances their pharmacological properties. Various synthetic approaches, including multicomponent reactions and green chemistry, have been employed to improve their selectivity, purity, and pharmacokinetic activity. These compounds have diverse therapeutic and pharmaceutical applications and are pivotal in the design of new drug candidates (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Mechanism of Action
Target of Action
Compounds containing the 3,4,5-trimethoxyphenyl group have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that the 3,4,5-trimethoxyphenyl group plays a critical role in the fitting of certain analogs into the binding site of the αβ-tubulin heterodimer . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Compounds with the 3,4,5-trimethoxyphenyl group have been associated with various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds with the 3,4,5-trimethoxyphenyl group have shown notable anti-cancer effects by effectively inhibiting various targets . This suggests that 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one may have similar effects.
properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-15-8-4-7(12-13-10(14)6-18-12)5-9(16-2)11(8)17-3/h4-5,12H,6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXJNBCCQFXHQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC(=O)CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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